2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid
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Overview
Description
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an aminoethyl linkage, and a methylphenoxy group
Scientific Research Applications
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The compound contains a carboxylic acid group and an amine group, which are common functional groups that can interact with various biological targets. The specific targets would depend on the overall structure of the compound and the biological context .
Mode of Action
The mode of action would depend on the specific biological target. For example, the compound could act as a ligand for a receptor, or it could inhibit or activate an enzyme. The carboxylic acid and amine groups could form hydrogen bonds or ionic interactions with their targets .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been involved in a wide range of biochemical processes .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. The carboxylic acid and amine groups could potentially be involved in metabolic reactions .
Result of Action
The result of the compound’s action would depend on its specific biological targets and mode of action. It could potentially have a wide range of effects at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 2-(4-methylphenoxy)ethylamine. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to halogenated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: A structurally similar compound with an aminoethyl group attached to the benzoic acid core.
2-(4-Methylphenoxy)ethylamine: Shares the methylphenoxyethyl moiety but lacks the benzoic acid component.
Uniqueness
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSGQPKPOXDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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